(S)-4-Aminovaleric acid
Overview
Description
4S-aminopentanoic acid is an organonitrogen compound and an organooxygen compound. It is functionally related to a gamma-amino acid.
Scientific Research Applications
Biosynthesis of Lactams : An acyl-CoA ligase from Streptomyces aizunensis can cyclize 5-aminovaleric acid into δ-valerolactam, an important chemical in nylon manufacture (Zhang et al., 2017).
Metabolic Engineering for Chemical Production : Corynebacterium glutamicum has been engineered to enhance fermentative production of 5-aminovaleric acid from glucose, showcasing its potential as a platform chemical (Shin et al., 2016).
Neurochemistry : Hydroxylated analogues of 5-Aminovaleric acid have been studied as GABAB receptor antagonists, contributing to our understanding of neurotransmitter systems (Kristiansen et al., 1992).
Production of Glutaric Acid : Research has focused on using 5-aminovaleric acid for the production of glutaric acid, a valuable compound in the biochemical industry (Yang et al., 2019).
Study of Stereochemistry in Biochemical Reactions : The stereochemistry of reactions catalyzed by glutamate decarboxylase has been explored using 5-aminovaleric acid, contributing to a better understanding of enzyme mechanisms (Yamada & O'Leary, 1978).
Structure Determination : The crystal structure of 5-aminovaleric acid was determined using synchrotron X-ray powder diffraction, aiding in the understanding of its physical and chemical properties (Honda et al., 1990).
Synthesis of Gramicidin S Analog : An analog of gramicidin S, incorporating 5-aminovaleric acid residues, was synthesized to study its antimicrobial activity and conformation (Muramatsu et al., 1975).
Cell Cycle Arrest in Hepatocytes : A study on the histone deacetylase inhibitor 4-Me2N-BAVAH, a derivative of 5-aminovaleric acid, showed its ability to induce an early G1 cell cycle arrest in primary hepatocytes (Papeleu et al., 2007).
Properties
IUPAC Name |
(4S)-4-aminopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSTXSZPGHDTAF-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311352 | |
Record name | (4S)-4-Aminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-59-4 | |
Record name | (4S)-4-Aminopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1558-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminovaleric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4S)-4-Aminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINOVALERIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G98ZJ0KD1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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